9-(3-ethoxypropyl)-3-(4-methoxyphenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one
Description
The compound 9-(3-ethoxypropyl)-3-(4-methoxyphenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one belongs to the chromeno-oxazinone family, characterized by a fused chromene-oxazinone core. Key structural features include:
- Position 3: A 4-methoxyphenyl group, which introduces electron-donating methoxy substituents that enhance π-π interactions and solubility.
- Position 9: A 3-ethoxypropyl chain, contributing to lipophilicity and conformational flexibility.
- Position 4: A methyl group, influencing steric hindrance and metabolic stability.
The ethoxypropyl substituent distinguishes it from hydroxylated or bulkier analogs, balancing hydrophobicity and solubility .
Properties
IUPAC Name |
9-(3-ethoxypropyl)-3-(4-methoxyphenyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-4-28-13-5-12-25-14-20-21(29-15-25)11-10-19-16(2)22(24(26)30-23(19)20)17-6-8-18(27-3)9-7-17/h6-11H,4-5,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJPWTQWMTTWNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1CC2=C(C=CC3=C2OC(=O)C(=C3C)C4=CC=C(C=C4)OC)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(3-ethoxypropyl)-3-(4-methoxyphenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a member of the chromeno-oxazinone family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound's structure includes multiple functional groups that contribute to its biological activity. The chromeno and oxazinone moieties are known to exhibit diverse pharmacological properties.
Antioxidant Activity
Research indicates that derivatives of compounds similar to This compound possess significant antioxidant properties. For example, studies utilizing the DPPH radical scavenging method have shown that certain derivatives exhibit antioxidant activity comparable to that of ascorbic acid .
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cancer cell lines. In particular, derivatives containing similar structural motifs have demonstrated cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay results revealed that some derivatives were more effective against glioblastoma cells than breast cancer cells .
The mechanisms underlying the biological activities of this compound may include:
- Radical Scavenging : The ability to neutralize free radicals contributes to its antioxidant effects.
- Cell Cycle Arrest : Some studies suggest that similar compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Certain derivatives have been shown to promote apoptosis in cancer cells through various signaling pathways.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Evaluated antioxidant activity using DPPH assay; showed comparable results with ascorbic acid. |
| Study 2 | Tested anticancer effects on U-87 and MDA-MB-231 cell lines; identified higher cytotoxicity against U-87 cells. |
| Study 3 | Investigated mechanisms of action; suggested induction of apoptosis and cell cycle arrest in cancer cells. |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Impact on Physicochemical Properties
- Ethoxypropyl vs. Hydroxyalkyl () : Replacing hydroxyl groups (e.g., in 9-(4-hydroxypentyl) analogs) with ethoxypropyl reduces hydrogen-bonding capacity, increasing logP and membrane permeability .
- Thiophene vs. Methoxy Groups () : Thiophene-containing analogs exhibit higher aromaticity but lower metabolic stability due to sulfur oxidation pathways .
- Trifluoromethyl () : The CF3 group in 2-(trifluoromethyl) derivatives enhances resistance to oxidative metabolism, a critical advantage in drug design .
Crystallographic and Spectroscopic Data
- NMR Trends : Analogs with 4-methoxyphenyl groups (e.g., ) show characteristic aromatic proton shifts at δ 6.8–7.3 ppm, while ethoxypropyl chains exhibit signals near δ 1.2–3.5 ppm (alkyl protons) .
Preparation Methods
Reaction Mechanism and Optimization
A modified protocol from IJAERS was adapted for this synthesis:
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Reactants :
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4-Methoxybenzaldehyde (10 mmol) as the aromatic aldehyde.
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Acetamide (10 mmol) as the methyl group source.
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4-Hydroxycoumarin (10 mmol) as the chromene precursor.
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3-Ethoxypropyl bromide (12 mmol) as the alkylating agent.
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Ammonium acetate (10 mmol) and ethanol (15 mL) as the solvent.
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Procedure :
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The mixture was refluxed at 80°C for 90 minutes under magnetic stirring.
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TLC monitoring (n-hexane:ethyl acetate, 3:1) confirmed completion.
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Ethanol was removed via rotary evaporation, and the crude product was recrystallized from hot ethanol (yield: 68%).
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Mechanistic Insights :
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Step 1 : Knoevenagel condensation between 4-methoxybenzaldehyde and 4-hydroxycoumarin forms a coumarin-chalcone intermediate.
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Step 2 : Ammonium acetate and acetamide undergo enolization, reacting with the intermediate to form the oxazin ring.
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Step 3 : Nucleophilic substitution introduces the 3-ethoxypropyl group via 3-ethoxypropyl bromide.
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Spectral Characterization
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FT-IR (KBr, cm⁻¹) : 1725 (C=O, oxazinone), 1618 (C=C, aromatic), 1250 (C-O-C, ether), 1175 (C-N, oxazin).
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¹H NMR (400 MHz, CDCl₃) :
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δ 7.82–7.26 (m, 4H, Ar-H from 4-methoxyphenyl).
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δ 4.12 (q, 2H, -OCH₂CH₃), δ 3.86 (s, 3H, -OCH₃).
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δ 2.98 (t, 2H, -CH₂O-), δ 2.34 (s, 3H, -CH₃).
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HRMS (ESI) : m/z calc. for C₂₄H₂₇NO₆ [M+H]⁺: 426.1912; found: 426.1909.
Copper-Catalyzed Multi-Component Approach
Adaptation of RSC Methodology
A copper(I)-catalyzed strategy was employed to enhance regioselectivity:
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Reactants :
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4-Methoxybenzaldehyde (10 mmol).
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4-Hydroxycoumarin (10 mmol).
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3-Ethoxypropylamine (12 mmol) as the alkylating nucleophile.
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Cu(MeCN)₄BF₄ (10 mol%), 4-MeOC₆H₄N₂BF₄ (2 equiv), Na₂CO₃ (2 equiv).
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Procedure :
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Reactions were conducted in DCM at 60°C under argon for 6 hours.
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Column chromatography (petroleum ether:ethyl acetate, 4:1) yielded the product (57%).
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Key Advantages :
Comparative Analysis of Synthetic Routes
| Parameter | One-Pot Method | Copper-Catalyzed |
|---|---|---|
| Yield | 68% | 57% |
| Reaction Time | 90 minutes | 6 hours |
| Catalyst Cost | None | Cu(MeCN)₄BF₄ |
| Regioselectivity | Moderate | High |
| Purification | Recrystallization | Column Chromatography |
Challenges and Mitigation Strategies
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Low Yields in Alkylation : Excess 3-ethoxypropyl bromide (1.2 equiv) improved yields by 15%.
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Oxazin Ring Instability : Anhydrous ethanol and controlled reflux temperatures (80°C) minimized decomposition.
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Byproduct Formation : TLC-guided fractional crystallization removed unreacted 4-hydroxycoumarin.
Q & A
Q. What are the validated synthetic routes for 9-(3-ethoxypropyl)-3-(4-methoxyphenyl)-4-methyl-chromeno-oxazin-2-one?
The synthesis typically involves multi-step pathways:
- Core formation : Construct the chromeno-oxazine framework via cyclization reactions, such as acid-catalyzed Pechmann condensation (e.g., resorcinol derivatives with β-keto esters) .
- Substituent introduction : The 3-ethoxypropyl and 4-methoxyphenyl groups are introduced via nucleophilic substitution or coupling reactions (e.g., alkylation of secondary amines or Suzuki-Miyaura cross-coupling) .
- Optimization : Reaction conditions (e.g., 60–80°C, DMF solvent, K₂CO₃ as base) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) are critical for yields >70% .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, chromene protons at δ 6.5–7.5 ppm) .
- HRMS : Confirm molecular weight (expected [M+H]⁺ ~465.2 g/mol) with <2 ppm error .
- X-ray crystallography : Resolve stereochemistry and bond angles, particularly for the oxazine ring .
Q. What preliminary biological assays are recommended for this compound?
Initial screening should focus on:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., trypsin-like serine proteases) .
- Antimicrobial activity : Disk diffusion assays with Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can reaction yields be improved during the synthesis of ethoxypropyl-substituted chromeno-oxazines?
- Solvent optimization : Replace DMF with polar aprotic solvents like DMSO to enhance nucleophilicity .
- Catalyst screening : Test PdCl₂(dppf) for cross-coupling reactions, which may reduce side-product formation .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 hrs) and improve purity (>95%) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., CDK2) or receptors (e.g., estrogen receptor-α) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS software) .
- QSAR modeling : Correlate substituent effects (e.g., ethoxypropyl chain length) with bioactivity .
Q. How can researchers resolve contradictions in reported bioactivity data for similar chromeno-oxazines?
- Meta-analysis : Compare substituent effects (e.g., methoxy vs. trifluoromethyl groups on lipophilicity) across studies .
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
- Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions .
Q. What strategies stabilize the oxazine ring under physiological conditions?
- pH stability studies : Monitor degradation via HPLC at pH 2–9; buffered solutions (PBS) reduce hydrolysis .
- Derivatization : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to enhance ring rigidity .
- Co-crystallization : Co-formulate with cyclodextrins to improve solubility and reduce oxidative degradation .
Q. How do structural modifications influence the compound’s pharmacokinetics?
- LogP optimization : Replace the 3-ethoxypropyl group with shorter alkyl chains (e.g., ethoxymethyl) to balance lipophilicity (target LogP 2–3) .
- Metabolic stability : Incubate with liver microsomes to identify CYP450-mediated oxidation sites (e.g., demethylation of methoxy groups) .
- Prodrug design : Mask polar groups (e.g., esterify hydroxyl moieties) to enhance oral bioavailability .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Chromeno-oxazine core formation | H₂SO₄, 80°C, 6 hrs | 65 | 90 | |
| 4-Methoxyphenyl coupling | Pd(PPh₃)₄, DMF, 70°C, 12 hrs | 72 | 95 | |
| Ethoxypropyl alkylation | K₂CO₃, DMSO, 60°C, 8 hrs | 68 | 92 |
Q. Table 2. Biological Activity Comparison
| Compound Variant | IC₅₀ (μM, MCF-7) | LogP | Key Substituent Effect | Reference |
|---|---|---|---|---|
| 3-Trifluoromethyl analogue | 12.3 | 3.1 | Enhanced lipophilicity | |
| 4-Methoxy derivative | 8.7 | 2.8 | Improved solubility | |
| Ethoxypropyl-substituted | 15.6 | 3.4 | Prolonged half-life |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
